N-(Cinnamoyl)-4-methoxyaniline
Overview
Description
N-(Cinnamoyl)-4-methoxyaniline is an organic compound that belongs to the class of cinnamides. It is characterized by the presence of a cinnamoyl group attached to an aniline moiety, which is further substituted with a methoxy group at the para position. This compound is of significant interest due to its potential biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
N-(Cinnamoyl)-4-methoxyaniline, a derivative of cinnamic acid, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the transformation of complex sugars into glucose monomers .
Mode of Action
The compound interacts with α-glucosidase, inhibiting its activity . The inhibitory activity greatly depends on the structure of the compound, with electron-withdrawing groups on the cinnamoyl aromatic ring causing increased inhibition activity . Molecular docking studies reveal that it interacts with His626 and two catalytic residues of α-glucosidase, namely Asp469 and Asp568 .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway. By inhibiting α-glucosidase, the compound prevents the breakdown of complex sugars into glucose, thereby reducing the rise in blood glucose levels after a meal .
Pharmacokinetics
The compound has shown acceptable physicochemical and pharmacokinetic characteristics with little toxicity, indicating its potential use as a lead drug candidate .
Result of Action
The primary result of the action of this compound is the inhibition of α-glucosidase, leading to a reduction in the breakdown of complex sugars and a subsequent decrease in postprandial blood glucose levels . This makes it a potential therapeutic agent for managing diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cinnamoyl)-4-methoxyaniline typically involves the condensation of cinnamic acid with 4-methoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond. The reaction conditions often include heating the reaction mixture to reflux temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial processes to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(Cinnamoyl)-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated amide.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated amides. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(Cinnamoyl)-4-methoxyaniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
N-(Cinnamoyl)-aniline: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
N-(Cinnamoyl)-4-hydroxyaniline: Contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
N-(Cinnamoyl)-4-chloroaniline: The presence of a chloro group can alter its electronic properties and reactivity.
Uniqueness: N-(Cinnamoyl)-4-methoxyaniline is unique due to the presence of the methoxy group, which can enhance its solubility in organic solvents and influence its interaction with biological targets. This structural feature may also impact its reactivity in chemical reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,17,18)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJCDDYUBVWRB-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55044-94-5 | |
Record name | p'-cinnamanisidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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